Enhanced Anticancer Potency vs. Cisplatin in Hepatic Carcinoma Models
The benzothiazole aniline (BTA) ligand L1, which incorporates 2-(1,3-benzothiazol-2-yl)aniline as its core, and its platinum(II) complex L1Pt demonstrate significantly greater potency against HepG2 human hepatic carcinoma cells compared to the clinical standard cisplatin. The IC₅₀ values for L1 and L1Pt are 5.9 ± 0.5 µM and 7.5 ± 0.1 µM, respectively, while cisplatin exhibits an IC₅₀ of 54.2 ± 31.8 µM in the same assay [1]. This represents an approximate 9.2-fold and 7.2-fold increase in potency, respectively. Furthermore, L1 and L1Pt display a favorable selectivity profile, with no cytotoxicity observed in normal AML12 hepatocytes up to 137 µM, yielding selectivity indices (IC₅₀ normal / IC₅₀ cancer) of >23 and >18.5, respectively [2].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | L1: 5.9 ± 0.5 µM; L1Pt: 7.5 ± 0.1 µM |
| Comparator Or Baseline | Cisplatin: 54.2 ± 31.8 µM |
| Quantified Difference | L1 is 9.2-fold more potent; L1Pt is 7.2-fold more potent |
| Conditions | HepG2 human hepatic carcinoma cell line; CCK-8 assay |
Why This Matters
This direct potency advantage supports the selection of BTA-based compounds over cisplatin for developing next-generation liver cancer therapeutics with potentially improved efficacy.
- [1] Islam, M. K., Baek, A. R., Sung, B., Yang, B. W., Choi, G., Park, H. J., Kim, Y. H., Kim, M., Ha, S., Lee, G. H., Kim, H. K., & Chang, Y. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 832. Table 1. View Source
- [2] Islam, M. K., et al. (2021). Pharmaceuticals, 14(8), 832. Section 2.3: Selective Antitumor Activity. View Source
